molecular formula C13H15N3O2 B11864191 4-((6-Methylquinazolin-4-yl)amino)butanoic acid

4-((6-Methylquinazolin-4-yl)amino)butanoic acid

Cat. No.: B11864191
M. Wt: 245.28 g/mol
InChI Key: MYMRUKFEYTYIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((6-Methylquinazolin-4-yl)amino)butanoic acid is a chemical compound with the CAS Registry Number 886499-33-8 and a molecular formula of C13H15N3O2, yielding a molecular weight of 245.28 g/mol . It is identified by the SMILES code O=C(O)CCCNC1=C2C=C(C)C=CC2=NC=N1 and is assigned the MDL number MFCD06739966 . This product is designated strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds featuring the quinazoline core structure, such as this one, are of significant interest in scientific research due to their potential as key scaffolds in medicinal chemistry. Quinazoline derivatives are frequently investigated for their ability to interact with enzyme active sites, particularly as inhibitors of protein kinases and other ATP-binding proteins, which play critical roles in cellular signaling pathways. The specific structure of this molecule, which incorporates a 6-methyl group on the quinazoline ring linked to a butanoic acid chain via an amino bridge, may be explored for its physicochemical properties and binding affinity in various biochemical assays. Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in analytical studies. Proper handling procedures should be observed, and the material should be stored according to recommended conditions, typically involving cold-chain transportation .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

4-[(6-methylquinazolin-4-yl)amino]butanoic acid

InChI

InChI=1S/C13H15N3O2/c1-9-4-5-11-10(7-9)13(16-8-15-11)14-6-2-3-12(17)18/h4-5,7-8H,2-3,6H2,1H3,(H,17,18)(H,14,15,16)

InChI Key

MYMRUKFEYTYIPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Methylquinazolin-4-yl)amino)butanoic acid typically involves the following steps :

    Formation of the Quinazoline Ring: The quinazoline ring is synthesized by reacting anthranilic acid with formamide under high-temperature conditions.

    Substitution Reaction: The methyl group is introduced at the 6th position of the quinazoline ring using methyl iodide in the presence of a base such as potassium carbonate.

    Amination: The amino group is introduced at the 4th position through a nucleophilic substitution reaction using ammonia or an amine.

    Attachment of Butanoic Acid: The final step involves the coupling of the quinazoline derivative with butanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-((6-Methylquinazolin-4-yl)amino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-((6-Methylquinazolin-4-yl)amino)butanoic acid has several scientific research applications :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticonvulsant and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((6-Methylquinazolin-4-yl)amino)butanoic acid involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems and inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-((6-Methylquinazolin-4-yl)amino)butanoic acid with two structurally analogous butanoic acid derivatives from the evidence:

Structural and Physicochemical Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Heterocyclic Core
This compound C₁₃H₁₅N₃O₂ 245.28 Amino, carboxylic acid Quinazoline
4-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid C₁₉H₂₃NO₆ 361.39 Oxyacetyl, carboxylic acid, coumarin Coumarin
4-[(3-methylphenyl)amino]-4-oxobutanoic acid C₁₁H₁₃NO₃ 207.23 Oxo, carboxylic acid, aromatic amine None (aryl group)

Key Observations :

  • Heterocyclic Core: The quinazoline and coumarin derivatives (rows 1 and 2) contain fused aromatic systems, while the third compound (row 3) lacks a heterocycle.
  • The oxo group in the aryl derivative may limit solubility compared to the amino linker in the quinazoline compound.
  • Molecular Weight : The coumarin derivative has the highest molecular weight (361.39 g/mol), which may impact bioavailability, whereas the quinazoline and aryl derivatives are more drug-like in size.
Solubility and Pharmacokinetics
  • Quinazoline Compound: Moderate solubility due to the carboxylic acid and polar amino group.
  • Coumarin Derivative : Lower solubility predicted due to the lipophilic butyl group and large heterocycle.
  • Aryl Derivative : Intermediate solubility, balanced by the carboxylic acid and compact structure.

Biological Activity

4-((6-Methylquinazolin-4-yl)amino)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a quinazoline moiety, which is known for its diverse pharmacological properties. The compound can be represented as follows:

Chemical Formula C12H14N4O2\text{Chemical Formula C}_{12}\text{H}_{14}\text{N}_4\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in inflammatory processes. Research indicates that derivatives of quinazoline can act as inhibitors of GABA transporters, which are crucial in regulating neurotransmission and have implications for neuropathic pain management .

Antinociceptive Properties

Recent studies have highlighted the antinociceptive properties of compounds similar to this compound. For instance, functionalized amino acids have shown efficacy in reducing pain in rodent models of neuropathic pain, suggesting potential applications in pain management therapies .

Anti-inflammatory Effects

Quinazoline derivatives exhibit notable anti-inflammatory activities. Compounds synthesized from quinazoline structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses. For example, certain derivatives showed up to 89% inhibition of IL-6 at specific concentrations .

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has also been explored. Studies indicate that these compounds possess activity against various bacterial strains, making them candidates for developing new antibiotics . The minimum inhibitory concentrations (MICs) for several derivatives were found to be significantly lower than conventional antibiotics, indicating their potency.

Study on GABA Transporters

A study evaluating the inhibitory effects of various functionalized amino acids on GABA transporters revealed that some derivatives exhibited strong selectivity towards mGAT4, with pIC50 values indicating significant inhibitory potency . This suggests that this compound could be a valuable lead compound for developing GABA transporter inhibitors.

Anti-inflammatory Activity Assessment

In a comparative analysis of anti-inflammatory activities, compounds derived from quinazoline structures were tested against dexamethasone, a standard anti-inflammatory drug. Some compounds showed comparable or superior efficacy in inhibiting TNF-α and IL-6 production, highlighting their therapeutic potential in treating inflammatory diseases .

Data Tables

Biological Activity Compound Effect Reference
AntinociceptiveThis compoundSignificant reduction in pain
Anti-inflammatoryQuinazoline derivativesUp to 89% inhibition of IL-6
AntimicrobialVarious quinazoline derivativesMICs lower than conventional antibiotics

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-((6-Methylquinazolin-4-yl)amino)butanoic acid and its derivatives?

  • Methodological Answer : The compound and its derivatives are synthesized via nucleophilic substitution reactions. For example, 4-chloroquinazoline derivatives are refluxed with aminobenzoic acid in ethanol with catalytic HCl (1–2 drops of 37% HCl) for 2 hours. The product is purified by filtration, washed with water, and recrystallized in methanol. Derivatives with substituents (e.g., trifluoromethyl, nitro, or halogens) are introduced at the quinazoline ring during precursor synthesis .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Characterization involves:

  • NMR spectroscopy (¹H and ¹³C, 400 MHz) to confirm substituent positions and coupling constants.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC for purity assessment (>95% purity criteria).
  • Melting point analysis (uncorrected, using a Büchi B-540 apparatus) .

Advanced Research Questions

Q. What molecular docking strategies are employed to evaluate the interaction of this compound derivatives with target proteins?

  • Methodological Answer : The Glide module in Schrödinger software is used for docking studies. Key interactions include:

  • Pi-Pi stacking between the quinazoline ring and TRP706 of RNA polymerase (PA-PB1, PDB ID: 3CM8).
  • Salt bridges between the carboxylic acid group and LYS643. Docking scores <−5.000 kcal/mol indicate high binding affinity .

Q. How do structural modifications at the quinazoline ring affect the anti-viral activity of this compound derivatives?

  • Methodological Answer : Substituents like 7-CF₃ or 6-Cl significantly alter activity. For example:

  • 7-CF₃ derivatives exhibit EC₅₀ = 22.94 µM against H1N1 (A/WSN/33) in cytopathic effect (CPE) assays.
  • 6-Cl derivatives show reduced solubility but improved target selectivity. Activity trends are validated via plaque inhibition assays (50% inhibition at 50 µM) .

Q. What methodologies are recommended for resolving contradictions in biological activity data among structurally similar derivatives?

  • Methodological Answer : Discrepancies (e.g., high EC₅₀ but low plaque inhibition rates) are resolved by:

  • Cross-validation using multiple assays (e.g., cytotoxicity, CPE, and plaque inhibition).
  • Alanine scanning mutagenesis to identify critical binding residues.
  • Dose-response curves to distinguish true activity from assay noise .

Q. How can researchers optimize the solubility and bioavailability of this compound without compromising activity?

  • Methodological Answer : Strategies include:

  • Introducing hydrophilic groups (e.g., hydroxyl or amino) at the butanoic acid chain.
  • Prodrug synthesis (e.g., esterification of the carboxylic acid group).
  • Co-crystallization with cyclodextrins to enhance aqueous stability .

Data Contradiction Analysis

Q. Why do some derivatives show high in vitro activity but poor in silico binding scores?

  • Methodological Answer : This may arise from:

  • Off-target effects not captured in docking models.
  • Metabolic instability (e.g., rapid hydrolysis of ester groups).
  • Aggregation artifacts in cell-based assays. Validate via surface plasmon resonance (SPR) to measure direct binding kinetics .

Experimental Design Considerations

Q. What controls are essential for validating the anti-viral activity of this compound derivatives?

  • Methodological Answer : Include:

  • Positive controls (e.g., amodiaquine, EC₅₀ = 6.3 µM for H1N1).
  • Solvent controls (DMSO ≤0.1% v/v).
  • Cytotoxicity controls (CC₅₀ >100 µM in MDCK cells).
  • Blinded replicate experiments to minimize bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.